Tptpt

Description

Properties

InChI |

InChI=1S/C23H30O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-22,24-26H,8,11-12,15-16H2,1H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNHBQROLKAEDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC=C=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90867821 | |

| Record name | 9alpha,11alpha,15alpha-Trihydroxy-16-phenoxy-17,18,19,20-tetranorprosta-4,5,13-trienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90867821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61456-25-5, 69381-94-8 | |

| Record name | 9alpha,11alpha,15alpha-Trihydroxy-16-phenoxy-17,18,19,20-tetranorprosta-4,5,13-trienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90867821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenprostalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ertiprotafib

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ertiprotafib is a small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.[1][2][3][4] Initially developed for the treatment of type 2 diabetes, Ertiprotafib advanced to clinical trials.[1][2][5] Its mechanism of action is of significant scientific interest due to its unconventional approach to enzyme inhibition. Unlike traditional competitive or allosteric inhibitors that stabilize the target protein, Ertiprotafib induces the aggregation of PTP1B, leading to a loss of its catalytic function.[1][2] This guide provides a detailed overview of the molecular mechanism, quantitative activity, and relevant experimental protocols for studying Ertiprotafib.

Introduction to PTP1B and its Role in Insulin Signaling

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor tyrosine phosphatase that plays a crucial role in downregulating signaling cascades, particularly the insulin pathway.[2][3] Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation on specific tyrosine residues, initiating a downstream signaling cascade through effector proteins like the insulin receptor substrate (IRS).[1][2] PTP1B acts as a brake on this signal by dephosphorylating both the activated IR and IRS proteins, thus attenuating the insulin signal.[1][2] Overexpression or increased activity of PTP1B is linked to insulin resistance, a hallmark of type 2 diabetes and obesity. Consequently, inhibiting PTP1B has been a major therapeutic strategy to enhance insulin sensitivity.[1]

Mechanism of Action of Ertiprotafib

Ertiprotafib inhibits PTP1B through a novel, non-competitive mechanism characterized by the induction of protein aggregation.[1]

-

Non-specific Binding and Aggregation: Studies using biomolecular NMR spectroscopy have shown that Ertiprotafib binds non-specifically to the catalytic domain of PTP1B.[1] This interaction, in a concentration-dependent manner, leads to the formation of PTP1B oligomers and larger aggregates.[1][6]

-

Destabilization of PTP1B: A unique characteristic of Ertiprotafib is its ability to destabilize its target. Differential scanning fluorimetry (DSF) assays have demonstrated that Ertiprotafib lowers the melting temperature (Tm) of PTP1B, which is contrary to the stabilizing effect observed with most enzyme inhibitors.[1][5]

-

Inhibition via Sequestration: By inducing aggregation, Ertiprotafib effectively sequesters PTP1B into non-functional complexes, preventing it from accessing and dephosphorylating its substrates (p-IR and p-IRS). This loss of available, correctly folded enzyme results in the potentiation of insulin signaling.

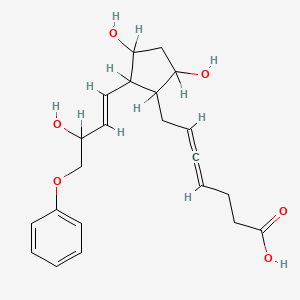

The chemical structure of Ertiprotafib is presented below:

Image of Ertiprotafib Structure Caption: Chemical structure of Ertiprotafib.Signaling Pathway

Ertiprotafib enhances insulin signaling by inhibiting PTP1B. The pathway below illustrates the central role of PTP1B and the effect of its inhibition.

Caption: Insulin signaling pathway and the inhibitory action of Ertiprotafib.

Quantitative Data

The inhibitory potency of Ertiprotafib against PTP1B has been evaluated under various assay conditions. The reported half-maximal inhibitory concentration (IC50) values reflect these differences.

| Compound | Target | Assay Condition | IC50 (µM) | Reference |

| Ertiprotafib | PTP1B | Varies | 1.6 - 29 | [2] |

| Ertiprotafib | PTP1B | (Previously suggested active site inhibition) | >20 | [1] |

Experimental Protocols

In Vitro PTP1B Enzymatic Activity Assay

This protocol describes a colorimetric assay to measure the enzymatic activity of PTP1B and its inhibition by Ertiprotafib using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

-

Recombinant human PTP1B (catalytic domain, e.g., residues 1-301)

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM DTT, 1 mM EDTA, pH 7.4

-

Substrate: p-nitrophenyl phosphate (pNPP)

-

Inhibitor: Ertiprotafib dissolved in DMSO

-

96-well microplate

-

Spectrophotometer (plate reader) capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of PTP1B in assay buffer.

-

Prepare a stock solution of pNPP in assay buffer.

-

Prepare a serial dilution of Ertiprotafib in DMSO, then dilute further into assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

-

-

Assay Setup:

-

To the wells of a 96-well plate, add 25 µL of assay buffer.

-

Add 25 µL of the Ertiprotafib dilutions (or DMSO vehicle control) to the respective wells.

-

Add 25 µL of the PTP1B enzyme solution to all wells except for the "no enzyme" blank. For the blank, add 25 µL of assay buffer.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 25 µL of the pNPP substrate solution to all wells. The final volume should be 100 µL.

-

Immediately start measuring the absorbance at 405 nm in kinetic mode at 37°C for 15-30 minutes, taking readings every minute. Alternatively, perform an endpoint assay by stopping the reaction after a fixed time (e.g., 30 minutes) with 50 µL of 1 M NaOH and reading the final absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the "no enzyme" blank from all other readings.

-

Calculate the reaction rate (V) from the linear portion of the kinetic curve (ΔAbs/min).

-

Plot the percentage of PTP1B activity against the logarithm of Ertiprotafib concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Caption: Workflow for the in vitro PTP1B enzymatic assay.

Cell-Based Insulin Receptor Phosphorylation Assay

This protocol outlines a method to assess the effect of Ertiprotafib on insulin-stimulated IR phosphorylation in a cellular context.

Materials:

-

Hepatoma cell line (e.g., HepG2) or cells overexpressing the human insulin receptor.

-

Cell culture medium (e.g., DMEM) with 10% FBS.

-

Serum-free medium.

-

Ertiprotafib.

-

Human Insulin.

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibodies: Anti-phospho-IR (pY1150/1151), Anti-total-IR, secondary antibodies.

-

Western Blot or ELISA equipment.

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells by incubating in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of Ertiprotafib (or vehicle control) for 1-2 hours.

-

Stimulate the cells with a fixed concentration of insulin (e.g., 100 nM) for 10 minutes. Include a non-stimulated control.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification and Analysis:

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

Analyze the phosphorylation status of the insulin receptor using either Western Blot or ELISA.

-

For Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-IR and total-IR, followed by HRP-conjugated secondary antibodies and chemiluminescent detection.

-

For ELISA: Use a sandwich ELISA kit specific for phosphorylated IR.

-

-

Data Analysis:

-

Quantify the band intensity (Western Blot) or absorbance (ELISA).

-

Normalize the phospho-IR signal to the total-IR signal for each sample.

-

Plot the normalized phospho-IR levels against the Ertiprotafib concentration to determine its effect on insulin-stimulated IR phosphorylation.

-

Conclusion

Ertiprotafib represents a class of PTP1B inhibitors with a distinct mechanism of action. Rather than competing for the active site or binding to a defined allosteric pocket, it induces aggregation of the PTP1B enzyme, leading to its functional inhibition.[1] This aggregation-based mechanism is associated with a destabilization of the protein's structure.[1][5] While Ertiprotafib's clinical development was not pursued, the study of its unique mode of action provides valuable insights for the design of future therapeutics targeting PTP1B and other enzymes, highlighting that inducing protein aggregation can be a viable, albeit complex, inhibitory strategy.

References

- 1. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib [repository.arizona.edu]

- 6. researchgate.net [researchgate.net]

Discovery and synthesis of Tptpt compound

A comprehensive search of scientific and chemical databases has yielded no information on a compound designated "Tptpt."

Our investigation sought to identify the discovery, synthesis, and biological activity of a compound referred to as "this compound" to generate an in-depth technical guide for researchers and drug development professionals. However, this abbreviation does not correspond to any known chemical entity in publicly available scientific literature or chemical repositories.

The search results for "TPTP" are predominantly associated with the "Thousands of Problems for Theorem Provers," a library of test problems for automated theorem proving systems, which is unrelated to the field of chemistry or pharmacology.

Further Information Required

To proceed with the user's request for a detailed technical whitepaper, including data presentation, experimental protocols, and signaling pathway diagrams, the following information is essential:

-

The full, unabbreviated name of the compound.

-

Its chemical structure (e.g., in SMILES or IUPAC format).

-

Any alternative names or internal company codes.

-

Relevant publications or patents describing the compound.

Without this fundamental information, it is not possible to conduct the necessary literature search to gather the data required for the requested technical guide. We kindly request the user to provide more specific details about the compound of interest to enable us to fulfill this request.

The role of Tptpt in cellular signaling pathways

An In-Depth Technical Guide to the Role of TPT1/TCTP in Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially identified as a Translationally Controlled Tumor Protein (TCTP), the protein encoded by the TPT1 gene is a highly conserved, multifunctional protein implicated in a vast array of fundamental cellular processes. Also known as Fortilin, Histamine-Releasing Factor (HRF), or p23, TPT1/TCTP is a key player in cell growth, proliferation, apoptosis, and autophagy. Its dysregulation is frequently associated with tumorigenesis, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the role of TPT1/TCTP in critical cellular signaling pathways, complete with quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Core Signaling Pathways Involving TPT1/TCTP

TPT1/TCTP functions as a critical node in several interconnected signaling pathways that govern cell fate. Its influence is predominantly observed in the regulation of apoptosis, the mTOR pathway, and its intricate relationship with the tumor suppressor p53.

Regulation of Apoptosis

A primary function of TPT1/TCTP is its potent anti-apoptotic activity, primarily executed through its interaction with the Bcl-2 family of proteins. TPT1/TCTP directly binds to the anti-apoptotic proteins Mcl-1 and Bcl-xL, enhancing their stability and preventing the mitochondrial outer membrane permeabilization (MOMP) that precedes apoptosis.[1] By sequestering these pro-survival proteins, TPT1/TCTP effectively inhibits the activation of the intrinsic apoptotic cascade.

References

An In-depth Technical Guide to Identifying the Molecular Target of a Novel Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of a drug's molecular target is a critical step in the development of new therapeutics. Understanding the specific protein or pathway that a compound interacts with is essential for elucidating its mechanism of action, predicting potential side effects, and optimizing its therapeutic efficacy. This guide provides a comprehensive overview of the methodologies used to identify and validate the molecular target of a novel compound, using a hypothetical small molecule, herein referred to as "TPT-analog," as an illustrative example. We will follow the logical flow of experiments that could lead to the identification of Protein Tyrosine Phosphatase 1B (PTP1B) as the molecular target of TPT-analog.

Initial High-Throughput Screening and Hit Identification

The journey of target identification often begins with high-throughput screening (HTS) of large compound libraries against a specific biological assay. For TPT-analog, we will assume it was identified as a "hit" in a phenotypic screen designed to identify compounds that enhance insulin signaling in a cell-based assay.

Experimental Protocol: Cell-Based Insulin Signaling Assay

A common method to screen for enhancers of insulin signaling is to measure the phosphorylation of key downstream effectors, such as Akt.

-

Cell Line: A human liver cell line (e.g., HepG2) is cultured in a 96-well plate format.

-

Compound Treatment: Cells are pre-incubated with compounds from a chemical library (including TPT-analog) at a concentration of 10 µM for 1 hour.

-

Stimulation: Cells are then stimulated with a sub-maximal concentration of insulin (e.g., 1 nM) for 15 minutes.

-

Lysis and Detection: Cells are lysed, and the level of phosphorylated Akt (pAkt) is measured using a sensitive detection method such as a sandwich ELISA or a homogeneous time-resolved fluorescence (HTRF) assay.

-

Data Analysis: The increase in pAkt signal relative to a vehicle control (DMSO) is calculated. Hits are identified as compounds that produce a statistically significant increase in pAkt levels.

Target Deconvolution Strategies

Once a hit like TPT-analog is identified, the next step is to determine its molecular target. Several strategies can be employed for this "target deconvolution."

Affinity-Based Approaches

Affinity-based methods rely on the physical interaction between the compound and its target protein.

-

Immobilization of TPT-analog: TPT-analog is chemically modified to include a linker and is then covalently attached to a solid support, such as sepharose beads, creating an affinity matrix.

-

Cell Lysate Preparation: A large-scale culture of a relevant cell line (e.g., HepG2) is prepared, and the cells are lysed to produce a soluble protein extract.

-

Affinity Pull-Down: The cell lysate is incubated with the TPT-analog-coupled beads. Proteins that bind to TPT-analog will be retained on the beads, while non-binding proteins are washed away.

-

Elution: The bound proteins are eluted from the beads, often by using a high concentration of free TPT-analog or by changing the buffer conditions (e.g., pH or salt concentration).

-

Protein Identification: The eluted proteins are separated by SDS-PAGE, and protein bands of interest are excised and identified by mass spectrometry (proteomics).

Activity-Based Approaches

Activity-based approaches are used when the compound is known to modulate the activity of a particular class of enzymes. Given that TPT-analog enhances insulin signaling, a plausible hypothesis is that it inhibits a negative regulator of this pathway, such as a protein tyrosine phosphatase (PTP).

-

PTP Panel Screening: TPT-analog is screened against a panel of purified recombinant PTPs to assess its inhibitory activity. A common substrate for PTPs is p-nitrophenyl phosphate (pNPP), which produces a yellow-colored product upon dephosphorylation that can be measured spectrophotometrically.

-

Assay Conditions:

-

Enzyme: A specific PTP (e.g., PTP1B, SHP2, etc.) is used at a concentration that gives a linear rate of substrate hydrolysis.

-

Substrate: pNPP is used at a concentration close to its Michaelis-Menten constant (Km).

-

Inhibitor: TPT-analog is added at various concentrations to determine its potency (IC50).

-

Detection: The rate of pNPP hydrolysis is measured by monitoring the increase in absorbance at 405 nm.

-

Target Validation and Characterization

Once a putative target, such as PTP1B, has been identified, it is crucial to validate this interaction and characterize its biochemical and cellular consequences.

Biochemical Validation

To confirm that TPT-analog is a direct inhibitor of PTP1B, detailed kinetic studies are performed.

Table 1: Kinetic Parameters of TPT-analog against PTP1B

| Parameter | Value | Method |

| IC50 | 250 nM | pNPP Assay |

| Ki | 150 nM | Michaelis-Menten Kinetics |

| Mechanism of Inhibition | Competitive | Lineweaver-Burk Analysis |

-

The initial rates of PTP1B-catalyzed pNPP hydrolysis are measured at various concentrations of pNPP in the absence and presence of different concentrations of TPT-analog.

-

The data are plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

To confirm a direct physical interaction between TPT-analog and PTP1B, biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used.

Table 2: Binding Affinity of TPT-analog to PTP1B

| Parameter | Value | Method |

| KD (dissociation constant) | 200 nM | Surface Plasmon Resonance |

| kon (association rate) | 1.5 x 105 M-1s-1 | Surface Plasmon Resonance |

| koff (dissociation rate) | 3.0 x 10-2 s-1 | Surface Plasmon Resonance |

Cellular Target Engagement

It is essential to demonstrate that TPT-analog engages with PTP1B inside living cells.

-

Principle: The binding of a ligand (TPT-analog) to its target protein (PTP1B) can stabilize the protein against thermal denaturation.

-

Methodology:

-

Intact cells are treated with either TPT-analog or a vehicle control.

-

The treated cells are heated to a range of temperatures.

-

The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

-

The amount of soluble PTP1B remaining at each temperature is quantified by Western blotting.

-

-

Result: A shift in the melting curve of PTP1B to a higher temperature in the presence of TPT-analog indicates direct target engagement in the cellular environment.

Signaling Pathway Analysis

To connect the molecular interaction with the observed cellular phenotype, it is necessary to analyze the effect of TPT-analog on the relevant signaling pathway.

Insulin Signaling Pathway

PTP1B is a known negative regulator of the insulin signaling pathway. It dephosphorylates and inactivates the insulin receptor (IR) and insulin receptor substrate 1 (IRS-1). Inhibition of PTP1B by TPT-analog would be expected to enhance insulin-stimulated phosphorylation of these key signaling nodes.

Caption: The Insulin Signaling Pathway and the role of PTP1B.

Experimental Workflow for Pathway Analysis

Caption: Workflow for analyzing insulin pathway activation.

Conclusion

The identification and validation of a drug's molecular target is a multifaceted process that requires the integration of data from a variety of experimental approaches. As illustrated with the hypothetical compound TPT-analog, the journey from a phenotypic screen hit to a validated target, PTP1B, involves a logical progression of experiments. These include initial target deconvolution using affinity and activity-based methods, followed by rigorous biochemical and cellular validation of the target interaction. Finally, pathway analysis confirms that the molecular mechanism of action is consistent with the observed cellular phenotype. This systematic approach is fundamental to modern drug discovery and development.

An In-depth Technical Guide on the Biological Function and Physiological Effects of Tpt1 (Translationally-Controlled Tumor Protein)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Translationally-Controlled Tumor Protein (Tpt1), also known as TCTP, fortilin, or histamine-releasing factor (HRF), is a highly conserved, multifunctional protein implicated in a vast array of fundamental cellular processes. Its expression is tightly regulated and its dysregulation is associated with numerous pathological conditions, most notably cancer and allergic diseases. This technical guide provides a comprehensive overview of the core biological functions and physiological effects of Tpt1. It delves into its intricate roles in cell growth, proliferation, apoptosis, and cell cycle regulation. Furthermore, this document details Tpt1's involvement in critical signaling pathways, including the mTOR and p53 pathways, and its extracellular function in mediating allergic responses. Quantitative data on Tpt1 expression, its binding affinities with key interacting partners, and its impact on cellular processes are summarized. Detailed experimental protocols for studying Tpt1 and visual diagrams of its signaling networks are provided to facilitate further research and therapeutic development.

Core Biological Functions of Tpt1

Tpt1 is a pleiotropic protein with a diverse range of functions crucial for cellular homeostasis and organismal development.

Role in Cell Growth, Proliferation, and Division

Tpt1 is a key regulator of cell growth and proliferation.[1][2] Its expression is often upregulated in rapidly dividing cells and tumors.[3][4] Tpt1 promotes cell cycle progression, particularly through the G1/S transition, by influencing the expression of cell cycle regulators like cyclin-dependent kinases (CDKs) and cyclins.[3] Knockdown of Tpt1 has been shown to inhibit cell proliferation in various cancer cell lines.[5]

Tpt1 also plays a vital role in cell division through its ability to bind to and stabilize microtubules, essential components of the mitotic spindle.[2] This function is critical for proper chromosome segregation during mitosis.

Anti-Apoptotic Functions

A significant body of evidence points to Tpt1 as a potent anti-apoptotic protein.[2] It exerts its pro-survival effects through multiple mechanisms:

-

Interaction with Bcl-2 Family Proteins: Tpt1 interacts with the anti-apoptotic protein Mcl-1, preventing its ubiquitination and subsequent degradation, thereby enhancing its stabilizing and anti-apoptotic activity.[4][6][7]

-

Inhibition of Pro-Apoptotic Proteins: Tpt1 can inhibit the function of the pro-apoptotic protein Bax, a key player in the intrinsic apoptosis pathway.[8]

-

Regulation of p53: Tpt1 negatively regulates the tumor suppressor protein p53. It can promote the degradation of p53, thereby dampening its apoptotic and cell cycle arrest functions.[9][10]

Role in Protein Synthesis

The name "Translationally-Controlled Tumor Protein" originates from the observation that its synthesis is regulated at the translational level. Tpt1 is involved in protein synthesis, although the precise mechanisms are still under investigation.[11]

Extracellular Functions and Allergic Responses

When secreted from cells, Tpt1 acts as a histamine-releasing factor (HRF).[1][12] In this capacity, it plays a crucial role in allergic and inflammatory responses. Dimerized Tpt1 can bind to IgE on the surface of mast cells and basophils, triggering their degranulation and the release of histamine and other inflammatory mediators.[1][12] This leads to the characteristic symptoms of allergic reactions.

Tpt1 in Cellular Signaling Pathways

Tpt1 is a critical node in several major signaling pathways that govern cell fate and function.

The mTOR Signaling Pathway

The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. Tpt1 has been identified as a key upstream regulator of mTORC1. It is thought to function as a guanine nucleotide exchange factor (GEF) for the small GTPase Rheb, a direct activator of mTORC1.[2][13] By activating Rheb, Tpt1 promotes mTORC1 signaling, leading to increased protein synthesis and cell growth.[14][15]

Signaling Pathway Diagram: Tpt1 in mTOR Signaling

Caption: Tpt1 acts as a potential GEF for Rheb, activating mTORC1 signaling.

Regulation of Apoptosis

Tpt1's anti-apoptotic function is mediated through its interactions with key players in the apoptosis cascade. By stabilizing Mcl-1 and inhibiting Bax, Tpt1 shifts the cellular balance towards survival. Its negative regulation of p53 further contributes to its anti-apoptotic role.

Signaling Pathway Diagram: Tpt1 in Apoptosis Regulation

Caption: Tpt1 inhibits apoptosis by regulating p53, Mcl-1, and Bax.

Cell Cycle Control

Tpt1 influences the cell cycle, particularly the transition from G1 to S phase. Knockdown of the Tpt1 antisense RNA, TPT1-AS1, which can regulate Tpt1 expression, leads to G1/S arrest.[3] This is associated with the downregulation of CDK4 and Cyclin D1, and upregulation of the CDK inhibitor p21.[3]

Logical Relationship Diagram: Tpt1 in G1/S Transition

Caption: Tpt1 promotes G1/S transition by modulating key cell cycle regulators.

Quantitative Data

Precise quantitative data is essential for understanding the potency and stoichiometry of Tpt1's interactions and functions.

Tpt1 Expression Levels in Cancer Cell Lines

Tpt1 is ubiquitously expressed, with elevated levels observed in many cancer types.[3][4] While comprehensive quantitative proteomics data across a wide range of cell lines is continually being generated, the following table summarizes representative findings.

| Cell Line | Cancer Type | Tpt1 Expression Level (Relative) | Reference |

| HeLa | Cervical Cancer | High | [4] |

| SiHa | Cervical Cancer | High | [4] |

| C-33 A | Cervical Cancer | High | [4] |

| MCF-7 | Breast Cancer | High | [16] |

| HCT116 | Colorectal Cancer | High | [16] |

Note: "High" is relative to non-cancerous or less aggressive cell lines as reported in the respective studies. Absolute quantification can vary based on the method used.

Binding Affinities of Tpt1 with Interacting Partners

The affinity of Tpt1 for its binding partners dictates the dynamics of the signaling pathways it regulates.

| Interacting Partner | Method | Dissociation Constant (Kd) | Reference |

| ZINC10157406 (synthetic ligand) | Microscale Thermophoresis | 0.87 ± 0.38 µM | [12] |

| Rheb | (Not explicitly found in searches) | - | |

| Mcl-1 | (Qualitative interaction shown) | - | [4][6] |

| p53 | (Qualitative interaction shown) | - | [9] |

Effects of Tpt1 on Cell Proliferation

Modulation of Tpt1 expression has a direct impact on cell proliferation rates.

| Cell Line | Treatment | Effect on Proliferation | Reference |

| SGC-7901 (Gastric Cancer) | TPT1-AS1 knockdown | Significant inhibition | [3] |

| MGC-803 (Gastric Cancer) | TPT1-AS1 knockdown | Significant inhibition | [3] |

| Pancreatic Cancer Cells | TPI1 siRNA | Inhibition | [5] |

Note: The studies demonstrate a significant reduction in cell proliferation upon Tpt1 inhibition, though the exact percentage of inhibition can vary depending on the cell line and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of Tpt1.

Immunoprecipitation of Tpt1

This protocol describes the immunoprecipitation of Tpt1 from cell lysates to identify interacting proteins.

Experimental Workflow: Tpt1 Immunoprecipitation

Caption: Workflow for immunoprecipitating Tpt1 to study protein interactions.

Protocol:

-

Cell Lysis:

-

Wash cultured cells (e.g., 1 x 10^7 cells) with ice-cold PBS.

-

Lyse cells in 1 ml of ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Pre-clearing the Lysate:

-

Add 20 µl of a 50% slurry of Protein A/G agarose beads to the cell lysate.

-

Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Centrifuge at 1,000 x g for 1 minute at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add 1-5 µg of a high-affinity anti-Tpt1 antibody to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add 30 µl of a 50% slurry of Protein A/G agarose beads.

-

Incubate for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Carefully aspirate the supernatant.

-

Wash the beads three times with 1 ml of ice-cold wash buffer (e.g., RIPA buffer or a less stringent buffer like PBS with 0.1% Tween-20).

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Resuspend the beads in 30-50 µl of 2x Laemmli sample buffer.

-

Boil the samples for 5-10 minutes at 95-100°C to elute the proteins and denature them.

-

Centrifuge to pellet the beads, and collect the supernatant containing the immunoprecipitated proteins.

-

-

Analysis:

In Vitro Kinase Assay for Tpt1 Phosphorylation

This protocol is a general framework to assess the phosphorylation of Tpt1 by a specific kinase in vitro.[18][19]

Protocol:

-

Reagents:

-

Purified recombinant Tpt1 protein.

-

Active recombinant kinase of interest.

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

ATP solution (e.g., 10 mM).

-

[γ-32P]ATP (for radioactive detection) or phospho-specific antibodies (for Western blot detection).

-

SDS-PAGE loading buffer.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the kinase buffer, purified Tpt1 (substrate), and the active kinase.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding ATP (and [γ-32P]ATP if using radioactive detection) to a final concentration of 100-200 µM.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

-

Stopping the Reaction:

-

Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

If using [γ-32P]ATP, expose the gel to a phosphor screen and visualize the phosphorylated Tpt1 band using a phosphorimager.

-

If using non-radioactive methods, transfer the proteins to a membrane and perform a Western blot using a phospho-specific antibody against the expected phosphorylation site on Tpt1.

-

Cell Proliferation Assay

This protocol outlines a method to assess the effect of Tpt1 knockdown on the proliferation of cancer cells.

Protocol:

-

Cell Seeding:

-

Seed cells (e.g., SGC-7901 or MGC-803) in a 96-well plate at a density of 2,000-5,000 cells per well.[3]

-

Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.

-

-

Transfection with siRNA:

-

Transfect the cells with either a non-targeting control siRNA or an siRNA specifically targeting Tpt1 using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Proliferation Measurement (e.g., using a WST-1 or MTT assay):

-

At various time points after transfection (e.g., 24, 48, 72, and 96 hours), add the proliferation reagent (e.g., 10 µl of WST-1 reagent) to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Plot the absorbance values against time for both control and Tpt1-knockdown cells to generate proliferation curves.

-

Calculate the percentage of proliferation inhibition at each time point.

-

Basophil Histamine Release Assay

This protocol describes a method to measure histamine release from basophils upon stimulation with Tpt1 (HRF).[1][16]

Protocol:

-

Basophil Isolation:

-

Isolate basophils from the peripheral blood of healthy or allergic donors using density gradient centrifugation followed by negative selection with magnetic beads.

-

-

Stimulation:

-

Wash the purified basophils and resuspend them in a suitable buffer (e.g., PIPES buffer).

-

Incubate the basophils with various concentrations of recombinant Tpt1 (dimeric form is often more potent) or a positive control (e.g., anti-IgE antibody) for 30-60 minutes at 37°C.[1][12]

-

Include a negative control (buffer only) to measure spontaneous histamine release.

-

-

Histamine Measurement:

-

Centrifuge the samples to pellet the cells.

-

Collect the supernatant.

-

Measure the histamine concentration in the supernatant using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

-

-

Data Analysis:

-

Calculate the percentage of histamine release for each condition relative to the total histamine content of the cells (determined by lysing an aliquot of cells).

-

Plot the percentage of histamine release against the concentration of Tpt1 to generate a dose-response curve.

-

Conclusion and Future Directions

Tpt1 is a protein of immense biological significance, with its multifaceted roles in fundamental cellular processes making it a compelling target for therapeutic intervention, particularly in oncology and immunology. Its intricate involvement in the mTOR and apoptosis pathways highlights its potential as a nexus for controlling cell growth and survival. The quantitative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers aiming to further unravel the complexities of Tpt1 function and to develop novel therapeutic strategies targeting this pivotal protein.

Future research should focus on obtaining more precise quantitative data on the binding affinities of Tpt1 with its endogenous partners to better model its interactions. The development of specific and potent small molecule inhibitors of Tpt1 is a critical next step in translating our understanding of its function into clinical applications. Furthermore, a deeper investigation into the upstream regulatory mechanisms governing Tpt1 expression and secretion will provide a more complete picture of its physiological and pathological roles.

References

- 1. Histamine-releasing factor/translationally controlled tumor protein (HRF/TCTP)-induced histamine release is enhanced with SHIP-1 knockdown in cultured human mast cell and basophil models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gene - TPT1 [maayanlab.cloud]

- 3. Expression of TPT1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 4. Frontiers | Upregulation of Translationally Controlled Tumor Protein Is Associated With Cervical Cancer Progression [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 7. The Methods employed in Mass Spectrometric Analysis of Posttranslational Modifications (PTMs) and Protein–Protein Interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. TPT1 tumor protein, translationally-controlled 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. Dimerized, Not Monomeric, Translationally Controlled Tumor Protein Induces Basophil Activation and Mast Cell Degranulation in Chronic Urticaria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Histamine-releasing factor/translationally controlled tumor protein (HRF/TCTP)-induced histamine release is enhanced with SHIP-1 knockdown in cultured human mast cell and basophil models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Assessment of the role of translationally controlled tumor protein 1 (TPT1/TCTP) in breast cancer susceptibility and ATM signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scbt.com [scbt.com]

- 19. m.youtube.com [m.youtube.com]

Unlocking the Therapeutic Potential of TPT1: A Technical Guide for Researchers

An In-depth Exploration of Translationally Controlled Tumor Protein 1 (TPT1) as a Therapeutic Target for Researchers, Scientists, and Drug Development Professionals.

Translationally Controlled Tumor Protein 1 (TPT1), also known as TCTP, has emerged as a critical regulator in a multitude of cellular processes, positioning it as a compelling target for therapeutic intervention in a wide range of diseases, most notably cancer. This technical guide provides a comprehensive overview of the early-stage research into the therapeutic potential of TPT1, focusing on its intricate signaling pathways, methodologies for its study, and the quantitative data underpinning its consideration as a druggable target.

Quantitative Data on TPT1 Modulation

While specific inhibitor IC50 and Ki values are not extensively available in the public domain, studies involving the genetic knockdown of TPT1 provide valuable quantitative insights into the biological consequences of its inhibition. The following table summarizes key findings from in vivo studies using Tpt1 heterozygous knockout mice, demonstrating the impact of reduced TPT1 expression on autophagy-related protein levels.

| Tissue | Genotype | LC3-II Levels (Fold Change vs. Wild-Type) | SQSTM1/p62 Levels (Fold Change vs. Wild-Type) | Citation |

| Liver | Tpt1+/- | ~1.8 | ~0.6 | [1] |

| Kidney | Tpt1+/- | ~2.5 | ~0.5 | [1] |

Table 1: In Vivo Effects of TPT1 Haploinsufficiency on Autophagy Markers. Data is estimated from western blot quantifications in the cited literature. LC3-II is a marker for autophagosome formation, and a decrease in the autophagic substrate SQSTM1/p62 indicates increased autophagic flux.

Signaling Pathways and Therapeutic Rationale

TPT1 is a multifaceted protein that exerts its influence through several key signaling pathways, making it a pivotal node in cellular homeostasis and disease.[2] Its dysregulation is implicated in cancer, immune disorders, and other pathological conditions.

TPT1-p53 Regulatory Loop

TPT1 and the tumor suppressor p53 are engaged in a mutual inhibitory feedback loop. TPT1 can promote the degradation of p53, thereby suppressing its tumor-suppressive functions, including the induction of apoptosis.[3] Conversely, p53 can transcriptionally repress TPT1.[3] Targeting TPT1 could therefore restore p53 function in cancer cells.

References

- 1. TPT1 (tumor protein, translationally-controlled 1) negatively regulates autophagy through the BECN1 interactome and an MTORC1-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AID 2167 - Counterscreen for inhibitors of tRNA 2'-phosphotransferase (TPT1): fluorescence polarization-based biochemical high throughput dose response assay to identify inhibitors of RNAse T1. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cancer.gov [cancer.gov]

Tpt1/TCTP Homologues and Derivatives: A Technical Guide for Therapeutic Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Translationally Controlled Tumor Protein (TCTP), encoded by the TPT1 gene, is a highly conserved, multifunctional protein implicated in a vast array of fundamental cellular processes, including growth, proliferation, apoptosis, and immune responses.[1][2] Its dysregulation is prominently associated with numerous pathologies, most notably cancer, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of Tpt1/TCTP, its known homologues, the discovery of potential therapeutic derivatives, and the critical signaling pathways it modulates. Detailed experimental protocols for the identification and characterization of Tpt1/TCTP homologues and derivatives are also presented, alongside structured data summaries and visual pathway diagrams to facilitate research and development efforts in this area.

Introduction to Tpt1/TCTP

Tpt1, also widely known as TCTP (Tumor Protein, Translationally-Controlled 1), fortilin, or histamine-releasing factor (HRF), is a protein found in virtually all eukaryotic organisms, underscoring its essential biological roles.[1][5] It is involved in both intracellular and extracellular functions.[4] Intracellularly, it contributes to cell cycle progression, microtubule stabilization, and the regulation of apoptosis by interacting with key proteins such as p53 and Bcl-2 family members.[2][6] Extracellularly, it functions as a cytokine, playing a role in allergic and inflammatory responses.[5][6] Given its multifaceted nature, the expression and activity of Tpt1/TCTP are tightly regulated at both the transcriptional and translational levels.[1]

Tpt1/TCTP Homologues

The TPT1 gene is highly conserved across species, with numerous orthologues identified.[7] This high degree of conservation suggests a fundamental and preserved biological function. The study of Tpt1/TCTP homologues in model organisms can provide valuable insights into its function and regulation.

| Species | Gene Symbol | Protein Name | Key Features & Research Significance |

| Homo sapiens | TPT1 | Translationally controlled tumor protein 1 | Implicated in various cancers and allergic responses. A primary target for drug discovery.[1][4] |

| Mus musculus | Tpt1 | Translationally controlled tumor protein 1 | Widely used mouse model to study Tpt1 function in cancer and development.[8] |

| Drosophila melanogaster | Tctp | Translationally controlled tumor protein | Instrumental in understanding the role of TCTP in the mTOR signaling pathway.[5] |

| Plasmodium falciparum | TCTP | Translationally controlled tumor protein homologue | Investigated as a potential target for antimalarial drugs like artemisinin.[4][8] |

| Caenorhabditis elegans | tct-1 | TCTP homolog | Used to study the role of TCTP in development and stress response. |

| Saccharomyces cerevisiae | TCTP | TCTP homolog | Yeast models aid in dissecting the fundamental cellular functions of TCTP. |

Table 1: Overview of Tpt1/TCTP Homologues in Different Species

Tpt1/TCTP Signaling Pathways

Tpt1/TCTP is a central node in several critical signaling pathways that regulate cell survival, growth, and proliferation. Its intricate interactions with key cellular machinery are pivotal to its function and its role in disease.

The PI3K/AKT/mTOR Pathway

Tpt1/TCTP is a downstream target of the PI3K/AKT/mTOR signaling cascade, a crucial pathway for cell growth and proliferation.[6] The expression of Tpt1/TCTP can be induced by growth factors through this pathway. Furthermore, Tpt1/TCTP can, in turn, positively regulate mTORC1 activity, creating a potential feedback loop that promotes cell growth.[2][3]

The p53-Tpt1/TCTP Regulatory Loop

A critical aspect of Tpt1/TCTP's role in cancer is its antagonistic relationship with the tumor suppressor protein p53.[5] Tpt1/TCTP can inhibit p53 activity, thereby promoting cell survival and proliferation. Conversely, p53 can transcriptionally repress Tpt1/TCTP expression, forming a mutually inhibitory feedback loop that is often dysregulated in cancer.[5]

Discovery of Tpt1/TCTP Derivatives for Therapeutic Applications

The central role of Tpt1/TCTP in cancer and other diseases has made it an attractive target for drug discovery. Research has focused on identifying small molecules and other agents that can modulate its activity or expression.

| Compound Class | Example(s) | Mechanism of Action | Therapeutic Potential |

| Antihistamines | Buclizine, Levocetirizine | Bind to Tpt1/TCTP and induce differentiation in cancer cells.[4] | Cancer Therapy |

| Antidepressants | Sertraline | Downregulates Tpt1/TCTP expression.[4] | Cancer Therapy |

| Antimalarials | Artemisinin and its derivatives | Covalently binds to the Plasmodium falciparum TCTP homologue.[8] | Malaria Treatment |

| Dihydro-imidazo-isoquinolines | DHIQ-1 | Potent inhibitors of Tpt1/TCTP's interaction with Mcl-1. | Cancer Therapy |

| Peptidomimetics | - | Designed to disrupt Tpt1/TCTP protein-protein interactions. | Various Diseases |

Table 2: Tpt1/TCTP-Targeting Compounds and Their Mechanisms

Experimental Protocols

Identification of Tpt1/TCTP Homologues

A combination of in silico and experimental approaches is crucial for the discovery and validation of Tpt1/TCTP homologues.

Methodology:

-

Sequence Homology Search:

-

Objective: To identify putative homologues based on sequence similarity.

-

Protocol:

-

Obtain the amino acid sequence of human Tpt1/TCTP (UniProt ID: P13693) from a protein database.[9]

-

Perform a BLASTp (Protein-Protein BLAST) search against the non-redundant protein sequences (nr) database at NCBI.

-

For more distant homologues, a Position-Specific Iterated BLAST (PSI-BLAST) can be employed.

-

Analyze the results, focusing on sequences with significant E-values and high sequence identity.

-

-

-

Multiple Sequence Alignment and Phylogenetic Analysis:

-

Objective: To examine the evolutionary relationships and conserved domains among identified sequences.

-

Protocol:

-

Collect the sequences of putative homologues identified in the BLAST search.

-

Perform a multiple sequence alignment using tools like Clustal Omega or MUSCLE to identify conserved regions.

-

Construct a phylogenetic tree using methods such as Neighbor-Joining or Maximum Likelihood to visualize evolutionary relationships.

-

-

-

Structural Homology Modeling:

-

Objective: To predict the three-dimensional structure of putative homologues and compare it to the known structure of Tpt1/TCTP.

-

Protocol:

-

Utilize protein structure prediction tools like AlphaFold or I-TASSER to model the structure of the homologue.[10]

-

Perform structural alignment with the experimentally determined structure of human Tpt1/TCTP to assess structural conservation.

-

-

-

Experimental Validation:

-

Objective: To confirm the expression and function of the identified homologue.

-

Protocol:

-

Gene Expression Analysis: Use RT-qPCR or Northern blotting to confirm the expression of the homologue's transcript in the target organism.

-

Protein Expression and Localization: Generate an antibody against the putative homologue or use a tagged version to confirm protein expression and determine its subcellular localization via Western blotting and immunofluorescence.

-

Functional Assays: Conduct functional assays relevant to Tpt1/TCTP, such as cell proliferation assays or apoptosis assays, in a model system where the homologue's expression is knocked down or overexpressed.

-

-

Characterization of Tpt1/TCTP Derivatives

A variety of biophysical and cell-based assays are essential for the discovery and characterization of novel Tpt1/TCTP-targeting compounds.

Methodology:

-

High-Throughput Screening (HTS):

-

Objective: To screen large compound libraries for potential binders or inhibitors of Tpt1/TCTP.

-

Protocol:

-

Develop a robust assay amenable to HTS, such as a fluorescence polarization (FP) assay or an AlphaScreen assay, to measure the interaction of Tpt1/TCTP with a known binding partner (e.g., p53, Mcl-1).

-

Screen a diverse chemical library against this assay to identify initial "hits."

-

-

-

Biophysical Characterization of Binding:

-

Objective: To confirm direct binding of hit compounds to Tpt1/TCTP and determine binding affinity and kinetics.

-

Techniques:

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

-

Surface Plasmon Resonance (SPR): Immobilize Tpt1/TCTP on a sensor chip and flow the compound over to measure association and dissociation rates (kon and koff) and determine Kd.

-

Microscale Thermophoresis (MST): Measures the change in movement of fluorescently labeled Tpt1/TCTP in a temperature gradient upon ligand binding to determine Kd.

-

-

-

Cell-Based Assays:

-

Objective: To evaluate the effect of the compounds on Tpt1/TCTP function in a cellular context.

-

Protocols:

-

Cell Proliferation Assays (e.g., MTT, CellTiter-Glo): Treat cancer cell lines known to have high Tpt1/TCTP expression with the compounds and measure changes in cell viability.

-

Apoptosis Assays (e.g., Caspase-3/7 activity, Annexin V staining): Assess the ability of the compounds to induce apoptosis in cancer cells.

-

Target Engagement Assays (e.g., Cellular Thermal Shift Assay - CETSA): Confirm that the compound binds to Tpt1/TCTP within the cell by measuring changes in its thermal stability.

-

-

Conclusion

Tpt1/TCTP stands out as a protein of immense biological and therapeutic importance. Its high degree of conservation across eukaryotes speaks to its fundamental role in cellular life, while its dysregulation in diseases like cancer highlights its potential as a drug target. The continued exploration of its homologues will undoubtedly deepen our understanding of its multifaceted functions. Furthermore, the systematic discovery and characterization of Tpt1/TCTP-targeting derivatives, guided by the experimental approaches outlined in this guide, hold significant promise for the development of novel therapeutics for a range of human diseases. The intricate signaling networks in which Tpt1/TCTP participates offer multiple avenues for intervention, making it a rich area for future research and drug development.

References

- 1. TPT1 | Cancer Genetics Web [cancer-genetics.org]

- 2. Gene - TPT1 [maayanlab.cloud]

- 3. tandfonline.com [tandfonline.com]

- 4. The multifaceted potential of TPT1 as biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. air.unimi.it [air.unimi.it]

- 6. Frontiers | Upregulation of Translationally Controlled Tumor Protein Is Associated With Cervical Cancer Progression [frontiersin.org]

- 7. Gene: TPT1 (ENSG00000133112) - Summary - Homo_sapiens - Ensembl genome browser 115 [asia.ensembl.org]

- 8. Translationally controlled tumor protein - Wikipedia [en.wikipedia.org]

- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 10. academic.oup.com [academic.oup.com]

In Silico Modeling of PTPN22 Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22) is a critical regulator of immune cell signaling, primarily acting as a negative regulator of T-cell activation.[1][2][3][4] Its association with a range of autoimmune diseases, including rheumatoid arthritis, type 1 diabetes, and systemic lupus erythematosus, has made it a compelling target for therapeutic intervention.[1][5] Computational, or in silico, modeling plays a pivotal role in understanding the structure-function relationship of PTPN22 and in the rational design of small molecule inhibitors with high binding affinity and selectivity.

This technical guide provides an in-depth overview of the core computational methodologies used to model the binding affinity of ligands to PTPN22. It details the key signaling pathways involving PTPN22, outlines experimental protocols for prevalent in silico techniques, and presents quantitative data from various studies to facilitate comparative analysis.

PTPN22 Signaling Pathways

PTPN22 exerts its regulatory function through its involvement in multiple signaling cascades. Understanding these pathways is crucial for contextualizing the impact of modulating PTPN22 activity.

T-Cell Receptor (TCR) Signaling Pathway

PTPN22 is a key negative regulator of the T-cell receptor (TCR) signaling pathway.[1][3] Upon T-cell activation, PTPN22 dephosphorylates and thereby deactivates key signaling molecules such as Lymphocyte-specific protein tyrosine kinase (Lck), Zeta-chain-associated protein kinase 70 (ZAP70), and the CD3 complex ζ-chain.[1][2][4] This dampens the downstream signaling cascade that leads to T-cell proliferation and cytokine release.

Interaction with C-terminal Src Kinase (Csk)

PTPN22 interacts with the C-terminal Src Kinase (Csk), another negative regulator of T-cell signaling.[1][4] This interaction is crucial for the proper localization and function of PTPN22. The R620W genetic variant of PTPN22, which is strongly associated with autoimmunity, disrupts this interaction, leading to aberrant T-cell activation.[1]

References

- 1. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PTPN22 - Wikipedia [en.wikipedia.org]

- 4. Tyrosine phosphatase PTPN22: multifunctional regulator of immune signaling, development, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of PTPN22 Allotypes on Innate and Adaptive Immune Function in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Pharmacokinetics and Pharmacodynamics of Tptpt

An in-depth analysis of the scientific literature reveals no registered compound or drug under the name "Tptpt." Consequently, no specific data on its pharmacokinetics or pharmacodynamics is available.

The following guide has been constructed as a detailed template to demonstrate the requested format, structure, and data visualization techniques. This framework can be adapted by researchers to present data for a real compound of interest, using the placeholder "this compound" for illustrative purposes.

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Introduction

This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, a novel investigational compound. The data herein is intended to guide further research and development efforts. This compound's mechanism of action is hypothesized to involve the inhibition of the hypothetical "Kinase Signaling Pathway," a critical cascade in disease progression.

Pharmacokinetics (PK)

The pharmacokinetic profile of this compound was characterized through a series of in vitro and in vivo studies to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

In Vitro ADME Profile

A summary of the key in vitro ADME parameters for this compound is presented below.

Table 1: Summary of In Vitro ADME Data for this compound

| Parameter | Assay System | Value |

| Metabolic Stability | Human Liver Microsomes | t½ = 45 min |

| Mouse Liver Microsomes | t½ = 25 min | |

| Plasma Protein Binding | Human Plasma | 98.5% |

| Mouse Plasma | 97.2% | |

| CYP450 Inhibition | CYP3A4 | IC₅₀ = 15 µM |

| CYP2D6 | IC₅₀ > 50 µM | |

| Permeability | Caco-2 (A→B) | Pₐₚₚ = 18 x 10⁻⁶ cm/s |

In Vivo Pharmacokinetic Parameters

Single-dose pharmacokinetic studies were conducted in male BALB/c mice. The results are summarized in the table below.

Table 2: Key Pharmacokinetic Parameters of this compound in Mice

| Parameter | Unit | IV (2 mg/kg) | PO (10 mg/kg) |

| Cₘₐₓ | ng/mL | 2,150 | 850 |

| Tₘₐₓ | h | 0.1 | 1.0 |

| AUC₀₋ᵢₙf | ng·h/mL | 4,300 | 6,200 |

| t½ (Half-life) | h | 2.5 | 3.1 |

| CL (Clearance) | mL/min/kg | 7.75 | - |

| Vd (Volume of Distribution) | L/kg | 1.6 | - |

| F (Bioavailability) | % | - | 68% |

Pharmacodynamics (PD)

The pharmacodynamic effects of this compound were evaluated to establish its mechanism of action and dose-response relationship.

In Vitro Potency and Selectivity

This compound was assessed for its inhibitory activity against the target kinase and a panel of related kinases to determine its potency and selectivity.

Table 3: In Vitro Potency and Selectivity of this compound

| Target/Assay | Metric | Value |

| Target Kinase Alpha | IC₅₀ (Biochemical) | 5 nM |

| Target Kinase Alpha | EC₅₀ (Cell-based) | 50 nM |

| Off-Target Kinase Beta | IC₅₀ (Biochemical) | 8,500 nM |

| Selectivity Ratio (Beta/Alpha) | - | 1,700-fold |

Methodologies and Experimental Protocols

Detailed protocols for key experiments are provided to ensure reproducibility.

Protocol: In Vivo Pharmacokinetic Study

-

Objective: To determine the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration in mice.

-

Subjects: Male BALB/c mice (n=3 per time point).

-

Dosing:

-

IV Group: 2 mg/kg this compound administered via tail vein injection.

-

PO Group: 10 mg/kg this compound administered via oral gavage.

-

-

Sample Collection: Blood samples (approx. 50 µL) were collected via submandibular bleeding at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Sample Analysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis: PK parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Caption: Workflow for the in vivo pharmacokinetic study.

Protocol: Target Kinase Inhibition Assay (Biochemical)

-

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound against its primary target.

-

Platform: ADP-Glo™ Kinase Assay (Promega).

-

Procedure:

-

Recombinant human Target Kinase Alpha was incubated with a specific peptide substrate and ATP.

-

This compound was added in a 10-point, 3-fold serial dilution (e.g., 100 µM to 5 nM).

-

The kinase reaction was allowed to proceed for 60 minutes at room temperature.

-

ADP-Glo™ Reagent was added to stop the reaction and deplete remaining ATP.

-

Kinase Detection Reagent was added to convert ADP to ATP, and the newly synthesized ATP was measured via a luciferase reaction.

-

-

Data Analysis: Luminescence was plotted against the logarithm of this compound concentration and fitted to a four-parameter logistic curve to determine the IC₅₀ value.

Proposed Signaling Pathway

This compound is designed to inhibit Target Kinase Alpha, a key node in a signaling cascade implicated in cell proliferation. The diagram below illustrates the proposed mechanism of action.

Caption: this compound inhibits Target Kinase Alpha phosphorylation.

Methodological & Application

Application Notes and Protocols for a Protein Tyrosine Phosphatase (PTP) Inhibitor in Cell Culture Experiments

It appears that "Tptpt" is likely a typographical error, as it does not correspond to a known or standard reagent in cell culture or drug development. To provide a useful response, it is crucial to identify the correct compound.

A possible intended compound is TPTPB , which is a selective estrogen receptor-alpha (ERα) antagonist. Another possibility could be a misunderstanding or a very niche, non-standardized name for a compound.

Assuming the user may have intended to inquire about a common laboratory reagent or a hypothetical compound for the purpose of generating a template, a detailed protocol for a well-known protein tyrosine phosphatase (PTP) inhibitor will be provided as an illustrative example. PTPs are a common target in cell signaling research, and their inhibitors are frequently used in cell culture experiments.

Disclaimer: The following protocol is a general guideline and may require optimization for specific cell types and experimental conditions. "this compound" is not a recognized compound; this protocol is based on the general use of protein tyrosine phosphatase inhibitors.

Introduction

Protein tyrosine phosphatases (PTPs) are a group of enzymes that remove phosphate groups from tyrosine residues on proteins. This action is crucial for the regulation of a variety of cellular processes, including cell growth, differentiation, proliferation, and apoptosis. Dysregulation of PTP activity is implicated in numerous diseases, making PTPs important targets for drug development. PTP inhibitors are valuable tools for studying the roles of specific PTPs in signaling pathways and for validating them as therapeutic targets.

Materials and Reagents

-

PTP Inhibitor (e.g., Sodium Orthovanadate, Pervanadate, or a specific small molecule inhibitor)

-

Cell Culture Medium (appropriate for the cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin Solution

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl Sulfoxide (DMSO), sterile

-

Cell Lysis Buffer (e.g., RIPA buffer)

-

Protease and Phosphatase Inhibitor Cocktails

-

Multi-well cell culture plates

-

Sterile, disposable labware (pipettes, tubes, etc.)

-

Incubator (37°C, 5% CO2)

-

Microplate reader or other analytical instrument for endpoint analysis

Experimental Protocols

-

Stock Solution Preparation:

-

Dissolve the PTP inhibitor powder in an appropriate solvent (typically DMSO for small molecule inhibitors) to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw a single aliquot of the stock solution.

-

Dilute the stock solution in a complete cell culture medium to the desired final concentrations. It is important to perform serial dilutions to achieve a range of concentrations for dose-response studies.

-

Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all treatments, including the vehicle control, and is at a non-toxic level (typically <0.1%).

-

-

Cell Seeding:

-

Culture cells in a T-75 flask until they reach 70-80% confluency.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into multi-well plates (e.g., 96-well, 24-well, or 6-well) at a predetermined density.

-

Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

-

-

Inhibitor Treatment:

-

The following day, remove the old medium from the wells.

-

Add the fresh medium containing the various concentrations of the PTP inhibitor (the working solutions).

-

Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and an untreated control (medium only).

-

Incubate the cells for the desired treatment duration (e.g., 1, 6, 12, 24, or 48 hours). The optimal time will depend on the specific PTP being targeted and the downstream signaling events being investigated.

-

Following treatment, cells can be harvested and processed for various downstream analyses, such as:

-

Western Blotting: To assess the phosphorylation status of target proteins.

-

Cell Viability/Proliferation Assays (e.g., MTT, WST-1): To determine the cytotoxic or cytostatic effects of the inhibitor.

-

Gene Expression Analysis (e.g., qRT-PCR, RNA-seq): To investigate changes in gene transcription.

-

Immunofluorescence Microscopy: To visualize the subcellular localization of proteins of interest.

Data Presentation

The quantitative data from experiments should be summarized in a clear and organized manner.

Table 1: Example of IC50 Values for a PTP Inhibitor on Different Cell Lines

| Cell Line | PTP Inhibitor IC50 (µM) | Assay Type | Incubation Time (h) |

| HeLa | 15.2 | MTT Assay | 48 |

| A549 | 25.8 | WST-1 Assay | 48 |

| Jurkat | 8.5 | Annexin V/PI | 24 |

Table 2: Example of Dose-Response Effect on Target Phosphorylation

| Inhibitor Conc. (µM) | % Inhibition of p-STAT3 (Mean ± SD) |

| 0 (Vehicle) | 0 ± 2.1 |

| 1 | 15.3 ± 3.5 |

| 5 | 48.9 ± 4.2 |

| 10 | 85.1 ± 2.8 |

| 25 | 95.6 ± 1.9 |

Visualization of Signaling Pathways and Workflows

Diagrams created using Graphviz can effectively illustrate complex biological pathways and experimental procedures.

Caption: General signaling pathway illustrating the inhibitory action of a PTP inhibitor.

Caption: Experimental workflow for treating cultured cells with a PTP inhibitor.

Application Notes and Protocols for Protein Tyrosine Phosphatase (PTP) In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein tyrosine phosphatases (PTPs) are a superfamily of enzymes that play a critical role in cellular signal transduction by catalyzing the dephosphorylation of tyrosine residues on proteins.[1][2] The balance between the activity of PTPs and protein tyrosine kinases (PTKs) is essential for regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and metabolism.[2] Dysregulation of PTP activity has been implicated in numerous human diseases, such as cancer, diabetes, and autoimmune disorders. This makes PTPs attractive targets for therapeutic intervention.

These application notes provide detailed protocols for performing in vitro assays to measure the enzymatic activity of PTPs and to screen for potential inhibitors. The protocols described herein are based on common colorimetric and fluorescence-based methods.

I. Assay Principles

In vitro PTP assays are designed to measure the enzymatic activity of a purified PTP or to assess the potency of inhibitory compounds. The core principle of these assays involves the detection of a product generated from the dephosphorylation of a substrate by the PTP. Two widely used methods are:

-

Malachite Green Assay: This is a colorimetric assay that quantifies the amount of inorganic phosphate (Pi) released from a phosphopeptide or phosphoprotein substrate.[1][3] The released phosphate reacts with a malachite green-molybdate complex to produce a colored product that can be measured spectrophotometrically.[4]

-

Fluorogenic Substrate Assay: This method utilizes synthetic substrates that become fluorescent upon dephosphorylation by a PTP.[5] Common fluorogenic substrates include p-Nitrophenyl Phosphate (pNPP), 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), and 3-O-methylfluorescein phosphate (OMFP).[1][5] The increase in fluorescence is directly proportional to the PTP activity.

II. Data Presentation: PTP Inhibitor Screening

The following tables summarize representative quantitative data from in vitro screening of PTP inhibitors. The data is presented as IC50 values, which represent the concentration of an inhibitor required to reduce the activity of the PTP by 50%.

Table 1: IC50 Values of a Known PTP1B Inhibitor (Suramin)

| PTP1B Concentration (ng) | Substrate Concentration (µM) | Suramin IC50 (µM) |

| 2.5 | 75 | 5.5 |

Data is illustrative and based on typical results from commercially available assay kits.[6]

Table 2: Z'-Factor for a PTP1B HTS Assay

| Assay Condition | Mean Signal | Standard Deviation | Z'-Factor |

| PTP1B (Positive Control) | 1.25 | 0.05 | 0.84 |

| Buffer (Negative Control) | 0.10 | 0.02 |

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening (HTS) assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[7]

III. Experimental Protocols

A. Malachite Green Phosphatase Assay Protocol

This protocol is adapted from standard procedures for malachite green-based PTP assays.[4][8][9]

Materials:

-

Purified PTP enzyme

-

Phosphopeptide substrate (e.g., a peptide containing a phosphotyrosine residue)

-

PTP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 5 mM DTT)

-

Malachite Green Reagent (a solution of malachite green and ammonium molybdate in acid)

-

Phosphate Standard (e.g., KH2PO4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Phosphate Standard Curve:

-

Prepare serial dilutions of the Phosphate Standard in PTP Assay Buffer to generate a standard curve (e.g., 0 to 40 µM).

-

Add 80 µL of each standard dilution to separate wells of the 96-well plate.

-

-

Enzyme Reaction:

-

In separate wells, prepare the reaction mixture containing:

-

PTP Assay Buffer

-

Purified PTP enzyme (at the desired concentration)

-

Test compound or vehicle (for inhibitor screening)

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the phosphopeptide substrate to each well. The final reaction volume should be 80 µL.

-

Incubate the plate at 37°C for 15-30 minutes.

-

-

Color Development:

-

Stop the reaction and initiate color development by adding 20 µL of Malachite Green Reagent to each well.

-

Incubate at room temperature for 15-30 minutes to allow for color development.

-

-

Data Acquisition:

-

Measure the absorbance at 620-660 nm using a microplate reader.[4]

-

-

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from all readings.

-

Use the phosphate standard curve to determine the amount of phosphate released in each reaction.

-

For inhibitor screening, calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

B. Fluorescence-Based PTP Assay Protocol (using a generic fluorogenic substrate)

This protocol provides a general procedure for a fluorescence-based PTP assay.[5][10]

Materials:

-

Purified PTP enzyme

-

Fluorogenic PTP substrate (e.g., DiFMUP or OMFP)

-

PTP Assay Buffer (e.g., 50 mM Bis-Tris, pH 6.0, 2 mM EDTA, 5 mM DTT)

-

Test compounds (for inhibitor screening) dissolved in DMSO

-

Black, opaque 96-well or 384-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Thaw all reagents and keep them on ice.

-

Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute it to the desired working concentration in PTP Assay Buffer.

-

Prepare serial dilutions of the test compounds in DMSO.

-

-

Assay Setup:

-

Add PTP Assay Buffer to the wells of the microplate.

-

Add a small volume (e.g., 1 µL) of the test compound dilutions or DMSO (for controls) to the appropriate wells.

-

Add the purified PTP enzyme to all wells except the blank (no enzyme) wells.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the diluted fluorogenic substrate to all wells.

-

The final assay volume is typically 25-100 µL.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for DiFMUP: Ex/Em = 355/460 nm) either kinetically over time or as an endpoint reading after a fixed incubation period (e.g., 30 minutes) at room temperature.

-

-

Data Analysis:

-